Structural Differentiation from Bifluranol: Fluorinated Stilbene versus Fluorinated Bibenzyl
Acefluranol is a stilbene derivative bearing two 3,4-diacetoxy-5-fluorophenyl rings joined by an ethyl-methylethylene central linker (C25H26F2O8, MW 492.5) [1]. In contrast, the closest congener bifluranol (BX-341) is a fluorinated bibenzyl (C19H22F2O2, MW 320.4) lacking the acetoxy substituents and possessing a saturated central ethane bridge [2]. This results in fundamentally different conformational flexibility, electronic distribution, and metabolic liability (acetyl groups as potential prodrug moieties). No published head-to-head binding or functional assay exists for Acefluranol versus bifluranol.
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | C25H26F2O8; MW 492.5; tetraacetate ester of a fluorinated stilbenediol |
| Comparator Or Baseline | Bifluranol: C19H22F2O2; MW 320.4; fluorinated bibenzyl diol |
| Quantified Difference | MW difference: +172.1 Da; +4 acetyl groups; unsaturated central bridge |
| Conditions | Structural comparison based on published chemical formulas and CAS records |
Why This Matters
Procurement of the correct structural entity is critical; the presence of acetoxy groups may profoundly alter solubility, bioavailability, and receptor interaction kinetics relative to the diol form.
- [1] CAS Common Chemistry. Acefluranol, CAS RN 80595-73-9. View Source
- [2] NCBI. PubChem Compound Summary for CID 170368, Acefluranol. View Source
